molecular formula C14H10FIO B1346514 2-(2-Fluorophenyl)-2'-iodoacetophenone CAS No. 898784-73-1

2-(2-Fluorophenyl)-2'-iodoacetophenone

Cat. No.: B1346514
CAS No.: 898784-73-1
M. Wt: 340.13 g/mol
InChI Key: MDENDEQQGSYZAC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones. It features a fluorine atom on one phenyl ring and an iodine atom on the other, making it a compound of interest in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method starts with 2-fluoroacetophenone, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane to facilitate the process.

Industrial Production Methods

Industrial production of 2-(2-Fluorophenyl)-2’-iodoacetophenone may involve scalable methods that ensure high yield and purity. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2’-iodoacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major product is the corresponding carboxylic acid.

    Coupling: Biaryl compounds are the primary products.

Scientific Research Applications

2-(2-Fluorophenyl)-2’-iodoacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive molecules.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2’-iodoacetophenone in chemical reactions involves the activation of the aromatic ring and the ketone group. The fluorine atom increases the electron density on the ring, making it more reactive towards electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The ketone group can undergo nucleophilic addition or reduction, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-2’-iodoacetophenone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination allows for versatile reactivity in various chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDENDEQQGSYZAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642345
Record name 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-73-1
Record name Ethanone, 2-(2-fluorophenyl)-1-(2-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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